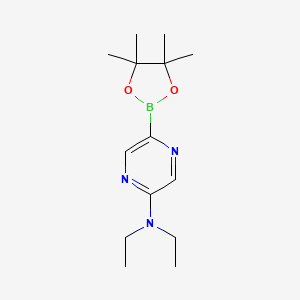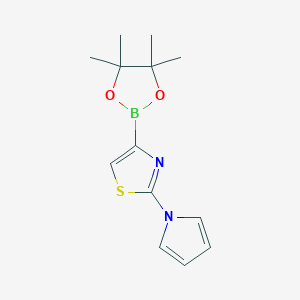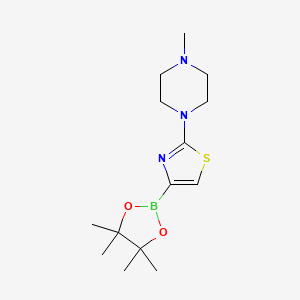
5-(Diethylamino)pyrazine-2-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Diethylamino)pyrazine-2-boronic acid pinacol ester, or 5-DEAP, is a novel boronic acid pinacol ester that has recently been developed for use in a variety of scientific research applications. 5-DEAP is a highly versatile compound that has been used in a range of scientific research applications, including the synthesis of pharmaceuticals and other organic compounds, the study of biochemical and physiological processes, and the investigation of enzyme-catalyzed reactions.
Wissenschaftliche Forschungsanwendungen
5-DEAP has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs, and other organic compounds, such as dyes and fragrances. In addition, 5-DEAP has been used to study biochemical and physiological processes, such as the metabolism of drugs, and to investigate enzyme-catalyzed reactions, such as the hydrolysis of esters. 5-DEAP has also been used to study the structure and function of proteins, as well as to study the interactions between proteins and other molecules.
Wirkmechanismus
The mechanism of action of 5-DEAP is not yet fully understood. However, it is believed that 5-DEAP acts as a substrate for enzymes, such as esterases, that are involved in the hydrolysis of esters. In addition, 5-DEAP has been shown to interact with proteins, such as enzymes, and to modulate their activity. Furthermore, 5-DEAP has been shown to interact with other molecules, such as nucleic acids, and to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DEAP have not yet been fully investigated. However, it has been shown to modulate the activity of enzymes, proteins, and other molecules. In addition, 5-DEAP has been shown to have an inhibitory effect on the metabolism of drugs, and to modulate the activity of certain hormones. Furthermore, 5-DEAP has been shown to have an anti-inflammatory effect, and to modulate the activity of certain cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 5-DEAP is its versatility. It can be used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other organic compounds, the study of biochemical and physiological processes, and the investigation of enzyme-catalyzed reactions. In addition, 5-DEAP is relatively inexpensive and easy to obtain. However, there are some limitations to the use of 5-DEAP in laboratory experiments. It is not water-soluble, and it can be difficult to work with in aqueous solutions. In addition, 5-DEAP is not very stable, and it can degrade over time.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-DEAP. These include further investigations into its mechanism of action, biochemical and physiological effects, and potential applications in drug development and other areas. In addition, further studies into the synthesis and stability of 5-DEAP could lead to the development of more stable and efficient synthetic methods. Furthermore, further research into the interactions between 5-DEAP and other molecules could lead to the development of new therapeutic agents. Finally, the development of new analytical techniques for the detection and quantification of 5-DEAP could lead to a better understanding of its role in biochemical and physiological processes.
Synthesemethoden
5-DEAP is synthesized via a two-step process. The first step involves the reaction of 5-diethylaminopyrazine-2-boronic acid with a pinacol ester, such as ethyl pinacol acetate. This reaction is catalyzed by a base, such as sodium hydroxide, and is carried out at a temperature of 80°C. The second step involves the hydrolysis of the resulting 5-DEAP pinacol ester, which is catalyzed by an acid, such as hydrochloric acid. The hydrolysis reaction is carried out at a temperature of 50°C.
Eigenschaften
IUPAC Name |
N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BN3O2/c1-7-18(8-2)12-10-16-11(9-17-12)15-19-13(3,4)14(5,6)20-15/h9-10H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMNDGMJDBAKRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














